2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 91617-21-9
VCID: VC5363371
InChI: InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26)
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C20H23F2N3O2
Molecular Weight: 375.42

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

CAS No.: 91617-21-9

Cat. No.: VC5363371

Molecular Formula: C20H23F2N3O2

Molecular Weight: 375.42

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide - 91617-21-9

Specification

CAS No. 91617-21-9
Molecular Formula C20H23F2N3O2
Molecular Weight 375.42
IUPAC Name 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26)
Standard InChI Key CBSQHEFOZVOSBG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide. Its molecular formula is C₂₀H₂₃F₂N₃O₂, corresponding to a molecular weight of 375.42 g/mol.

Structural Components

  • Benzamide Core: A benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a carboxamide group at the 1-position.

  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms at positions 1 and 4.

  • 2-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the 2-position, linked to the piperazine nitrogen.

  • Ethyl Spacer: A two-carbon chain connecting the benzamide and piperazine groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₃F₂N₃O₂
Molecular Weight375.42 g/mol
IUPAC Name2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
CAS Number91617-21-9
SMILES NotationCOC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves multi-step organic reactions, typically including:

  • Piperazine Intermediate Formation:

    • Reaction of 2-methoxyphenylamine with ethylene glycol under dehydrating conditions to form the piperazine ring.

    • Substitution at the piperazine nitrogen with an ethyl bromide group to introduce the spacer.

  • Benzamide Core Preparation:

    • Electrophilic aromatic substitution on benzamide to introduce fluorine atoms at the 2- and 6-positions.

  • Coupling Reaction:

    • Amide bond formation between the fluorinated benzamide and the piperazine-ethyl intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1Piperazine ring synthesis2-Methoxyphenylamine, ethylene glycol, H₂SO₄, 120°C
2Fluorination of benzamideHF-pyridine, 0°C to RT
3Amide couplingDCC, DMAP, anhydrous DCM

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Solubility: Limited solubility in aqueous media but soluble in polar organic solvents (e.g., DMSO, DMF).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

  • Nucleophilic Substitution: The fluorine atoms on the benzamide core may undergo substitution with nucleophiles like amines or thiols.

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using agents like KMnO₄.

  • Reduction: The carbonyl group in the benzamide may be reduced to an amine with LiAlH₄.

Biological Activity and Mechanisms

GPCR Modulation

The piperazine moiety enhances binding affinity to GPCRs, particularly serotonin (5-HT) and dopamine receptors. This interaction is critical for potential antipsychotic and antidepressant effects .

Coordination Chemistry

The compound’s nitrogen-rich structure allows it to act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.

TargetActivityIC₅₀/EC₅₀
5-HT₁A ReceptorPartial agonist120 nM
RET KinaseCompetitive inhibitor8.2 μM
Dopamine D₂ ReceptorAntagonist450 nM

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., replacing fluorine with chlorine) are being explored to enhance bioavailability and target selectivity.

  • Prodrug Development: Ester derivatives are under investigation to improve solubility and pharmacokinetics.

Oncology

  • Combination Therapy: Synergistic effects observed with cisplatin in lung adenocarcinoma models.

Materials Science

  • Metal-Organic Frameworks (MOFs): Copper complexes of this compound show promise in heterogeneous catalysis for C–N bond formation.

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